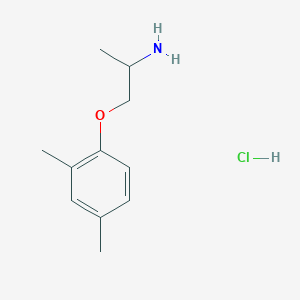

6-Demethyl 4-Methyl Mexiletine Hydrochloride

Description

Mexiletine hydrochloride (C₁₁H₁₇NO·HCl, MW 215.72 g/mol, CAS 674-26-0) is a Class IB antiarrhythmic agent and voltage-gated sodium channel blocker. It is clinically used to treat ventricular arrhythmias and has been investigated for neuromuscular disorders like spinal and bulbar muscular atrophy (SBMA) . The compound is metabolized primarily via hepatic pathways involving cytochrome P450IID6 (CYP2D6), producing metabolites such as hydroxymethylmexiletine, p-hydroxymexiletine, and m-hydroxymexiletine . Its polymorphic forms have been characterized using differential scanning calorimetry (DSC), FTIR, and X-ray diffraction .

Properties

IUPAC Name |

1-(2,4-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-4-5-11(9(2)6-8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBOBNZYRQENES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps

-

- Raw materials: 2,6-xylenol and propylene oxide

- Catalyst: Triethylamine (catalytic amount)

- Solvent: Ethanol or toluene

- Conditions: Heating at 60–100 °C for 2–6 hours

- Product: 1-(2,6-dimethylphenoxy) isopropanol

-

- Reagents: Methanesulfonyl chloride or p-toluenesulfonyl chloride

- Acid-binding agent: Triethylamine

- Solvent: Anhydrous methylene dichloride or toluene

- Temperature: 0–5 °C

- Product: 1-(2,6-dimethylphenoxy) isopropyl methanesulfonate or p-toluenesulfonate

-

- Reagent: Ammonia (liquefied)

- Solvent: Ethanol or tetrahydrofuran (THF)

- Conditions: Autoclave, 80–120 °C, 9–10 hours

- Product: 1-(2,6-dimethylphenoxy) isopropylamine

-

- Reagents: Hydrogen chloride gas

- Solvent: Anhydrous solvents such as ethyl acetate

- Product: Mexiletine hydrochloride

-

- Activated carbon decolorization in methanol

- Crystallization by adding anhydrous ethyl acetate at 5 °C

- Yield: 45–85% overall

- Purity: >99.5% by HPLC

Data Summary Table

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxypropylation | 2,6-xylenol, propylene oxide, triethylamine, ethanol | 1-(2,6-dimethylphenoxy) isopropanol | ~88 | Reaction at 100 °C, 2 hours |

| Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0–5 °C | Isopropyl methanesulfonate | 93–97 | Ice-water bath, 60 min stir |

| Amination | Liquefied ammonia, ethanol or THF, 80–120 °C, 9–10 hrs | 1-(2,6-dimethylphenoxy) isopropylamine | 68–88 | Autoclave reaction |

| Salification | HCl gas, ethyl acetate | Mexiletine hydrochloride | 79–84 | Crystallization and drying |

Advantages and Notes

- The method avoids intermediate purification steps, simplifying the process.

- High purity (>99.5%) is achievable.

- The process is environmentally friendly with easy post-treatment.

- Activated carbon treatment improves product quality.

- Reaction parameters such as temperature, solvent, and reagent ratios significantly influence yield and purity.

Preparation Method 2: Monochloroacetone Etherification and Hydrogenation Route

Reaction Steps

-

- Reactants: 2,6-xylenol, monochloroacetone, dimethylformamide (DMF), sodium bromide, salt of wormwood

- Conditions: Warm to 50–55 °C, add monochloroacetone dropwise over 1 hour, then react at 63–68 °C for 10 hours

- Product: Ether ketone intermediate

-

- Catalyst: Raney's nickel

- Solvent: Methyl alcohol

- Conditions: Hydrogen pressure 1.1–1.3 MPa, temperature 50–55 °C until hydrogen uptake ceases

- Product: Ether amine intermediate

-

- Decolorization with activated carbon in ethyl acetate

- Acidification with hydrochloric acid to pH ~5.5

- Cooling to <5 °C to precipitate product

- Product: Mexiletine hydrochloride

Data Summary Table

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ether Ketone Formation | 2,6-xylenol, monochloroacetone, DMF, NaBr, salt of wormwood | Ether ketone intermediate | 10 h reaction at 63–68 °C |

| Hydrogenation | Raney's nickel, methyl alcohol, H2 (1.2 MPa), 50–55 °C | Ether amine intermediate | Reaction until no H2 uptake |

| Refining & Salification | Activated carbon, ethyl acetate, HCl to pH 5.5, cooling | Mexiletine hydrochloride | Filtration and drying |

Advantages and Notes

- This method reduces reaction steps by replacing propylene oxide with monochloroacetone, a less toxic reagent.

- Avoids use of highly toxic oxygen agents, improving safety and environmental profile.

- Solvent recovery is efficient, supporting green chemistry principles.

- The process is economically favorable with good yields and purity.

Summary of Key Research Findings

- Both methods achieve high purity (>99.5%) mexiletine hydrochloride suitable for pharmaceutical use.

- The hydroxypropylation-sulfonylation-amination route is well-established with detailed reaction parameters and yields.

- The monochloroacetone-based route offers a greener, safer alternative with fewer reaction steps and toxic reagents.

- Activated carbon treatment and controlled crystallization are critical for product quality.

- Reaction yields vary from approximately 45% to 88% depending on conditions and purification steps.

- The choice of solvent and temperature critically affects the reaction efficiency and product recovery.

Chemical Reactions Analysis

6-Demethyl 4-Methyl Mexiletine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium carbonate, leading to the formation of ethers or other substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

Applications in Scientific Research

6-Demethyl 4-Methyl Mexiletine Hydrochloride has a diverse range of applications across several scientific disciplines:

Chemistry

- Building Block for Organic Compounds : It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and polymers.

- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for synthetic applications. For example:

- Oxidation : Yields ketones or carboxylic acids.

- Reduction : Produces alcohols or amines.

Biology

- Protein-Ligand Interaction Studies : It is utilized in research to explore interactions between proteins and ligands, providing insights into biochemical pathways.

- Enzyme Kinetics : The compound is employed to study the kinetics of various enzymes, aiding in understanding metabolic processes.

Medicine

- Pharmaceutical Development : As a derivative of mexiletine, it plays a role in drug development for treating ventricular arrhythmias. Its mechanism involves inhibition of sodium channels, which is crucial for controlling heart rhythms .

- Investigational Uses : Research continues into its potential therapeutic effects beyond its current applications.

Industry

- Pesticide Production : The compound is involved in the synthesis of certain pesticides and industrial chemicals, contributing to agricultural and manufacturing processes.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- Cardiac Arrhythmia Management : Research indicates that derivatives like mexiletine effectively manage ventricular tachycardia by shortening action potential duration without significantly affecting resting membrane potential .

- Protein Interaction Studies : A study demonstrated that this compound could be used to investigate specific protein interactions critical for understanding drug mechanisms at the molecular level.

- Synthetic Applications : Investigations into synthetic pathways have shown that this compound can facilitate the development of new drugs by serving as a versatile intermediate.

Mechanism of Action

The mechanism of action of 6-Demethyl 4-Methyl Mexiletine Hydrochloride involves its interaction with various molecular targets. It acts as a proton donor and can form complexes with proteins, nucleic acids, and lipids. These complexes can then interact with enzymes, receptors, and other proteins, leading to a variety of biological effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

(a) Mexiletine Metabolites

Mexiletine’s metabolites retain the core phenoxypropylamine structure but differ in hydroxylation or methylation patterns. Key metabolites include:

Key Findings :

- CYP2D6 genetic polymorphisms significantly affect mexiletine clearance. Poor metabolizers (PMs) exhibit reduced nonrenal clearance (583 vs. 404 mL/min in extensive metabolizers) .

- Metabolites lack antiarrhythmic efficacy but may contribute to toxicity profiles.

(b) Deuterated Analog: Mexiletine-d6 Hydrochloride

Mexiletine-d6 (C₁₁H₁₁D₆NO·HCl, MW 221.78 g/mol, CAS 1329835-60-0) is a deuterium-labeled variant used in pharmacokinetic studies. Unlike the parent compound, deuteration slows metabolic degradation, enhancing plasma stability for analytical purposes .

| Parameter | Mexiletine HCl | Mexiletine-d6 HCl |

|---|---|---|

| Molecular Weight | 215.72 | 221.78 |

| Isotopic Substitution | None | Six D atoms |

| Primary Use | Therapeutic | Research tracer |

Class IB Antiarrhythmics

While evidence lacks direct comparisons with lidocaine or tocainide, mexiletine shares mechanistic similarities with other sodium channel blockers.

Pharmacokinetic Comparison with Other Drugs

Mexiletine’s pharmacokinetics are distinct from drugs metabolized via non-CYP2D6 pathways. For example:

- Paroxetine HCl (C₁₉H₂₀FNO₃·HCl): A CYP2D6 inhibitor used in depression, it reduces mexiletine clearance when co-administered .

- Ethambutol HCl : An antitubercular drug with renal excretion, contrasting mexiletine’s hepatic metabolism .

Analytical Methods for Detection

Mexiletine and analogs are quantified using:

HPLC: Agela C18 column, methanol-0.1M NaAc (pH 5.8), 262 nm detection (linear range: 12.94–258.76 µg/mL) .

Visible Absorption Spectrometry : Erythrosin-based ion association complex with dual-wavelength detection .

Derivative UV Spectroscopy : First-order "peak-zero" method for diltiazem and mexiletine (50–100 µg/mL range) .

Biological Activity

6-Demethyl 4-Methyl Mexiletine Hydrochloride is a derivative of mexiletine, an antiarrhythmic agent primarily used to treat ventricular arrhythmias. This compound exhibits biological activity that is of significant interest in pharmacology and medicinal chemistry. Its structure, mechanisms of action, and therapeutic implications are critical for understanding its role in clinical settings.

Chemical Structure and Properties

- Chemical Formula : C11H18ClNO

- Molecular Weight : 219.73 g/mol

- CAS Number : 135394514

The compound is characterized by the presence of a methyl group and a demethylation at the sixth position compared to its parent compound, mexiletine, which influences its pharmacological properties.

This compound operates primarily as a sodium channel blocker. This mechanism is crucial for its antiarrhythmic effects:

- Sodium Channel Inhibition : Like mexiletine, it inhibits the inward sodium current necessary for depolarization during action potentials in cardiac tissues, thereby stabilizing cardiac membranes.

- Action Potential Modulation : It reduces the rate of rise of the action potential (Phase 0), decreases the effective refractory period (ERP), and may shorten action potential duration (APD) in certain conditions, particularly during faster heart rates .

Pharmacokinetics

- Absorption : The compound is well absorbed from the gastrointestinal tract with a bioavailability of approximately 90%.

- Distribution : It has a volume of distribution ranging from 5 to 7 L/kg.

- Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes (CYP2D6 and CYP1A2).

- Elimination Half-life : Approximately 10 to 12 hours, with some variability based on patient condition .

Therapeutic Applications

- Antiarrhythmic Use : Effective in managing ventricular arrhythmias associated with ischemic heart disease, digitalis toxicity, and post-myocardial infarction.

- Neuropathic Pain Management : Emerging studies suggest potential applications in treating neuropathic pain due to its sodium channel blocking properties .

Case Studies and Clinical Findings

A systematic review analyzed the effectiveness and safety of mexiletine (and its derivatives) in patients with recurrent ventricular arrhythmias:

- Study Design : Included both randomized and non-randomized studies with a total of 1,803 patients.

- Findings : The use of mexiletine led to significant reductions in arrhythmia episodes, demonstrating its efficacy across various patient populations .

Adverse Effects

Common adverse effects associated with the use of mexiletine derivatives include:

- Nausea

- Dizziness

- Cardiac conduction abnormalities (e.g., bradycardia)

- Potential for seizures at high doses .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Therapeutic Use | Key Differences |

|---|---|---|---|

| Mexiletine | Sodium channel blocker | Ventricular arrhythmias | Parent compound; broader clinical use |

| Lidocaine | Sodium channel blocker | Local anesthesia | Primarily used for local rather than systemic effects |

| Flecainide | Sodium channel blocker | Supraventricular arrhythmias | More potent but higher risk for proarrhythmia |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 6-Demethyl 4-Methyl Mexiletine Hydrochloride?

- Answer : Synthesis typically involves demethylation at position 6 and methylation at position 4 of the parent Mexiletine structure. Key steps include protecting group strategies to ensure regioselectivity. Characterization requires reverse-phase HPLC (e.g., C18 column, methanol/sodium acetate buffer mobile phase at pH 4.8) to verify purity and quantify degradation products under stress conditions (e.g., extreme pH) . Mass spectrometry and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly to distinguish between positional isomers (e.g., differentiating 4-methyl from other methylated derivatives) .

Q. How does the structural modification (6-demethyl, 4-methyl) alter the sodium channel blockade mechanism compared to Mexiletine Hydrochloride?

- Answer : Mexiletine Hydrochloride inhibits voltage-gated sodium channels (Nav1.5) by binding to the inactivated state, reducing cardiac action potential rise rates (phase 0) . The 6-demethyl group may reduce steric hindrance, potentially enhancing binding kinetics, while the 4-methyl group could alter lipophilicity, affecting tissue distribution. Electrophysiological assays (patch-clamp studies) are recommended to compare half-maximal inhibitory concentrations (IC50) between the parent compound and derivative .

Q. What validated analytical techniques are suitable for quantifying this compound in biological matrices?

- Answer : Reverse-phase HPLC with UV detection (254 nm) is widely used, achieving a limit of detection (LOD) of 0.02 µg and limit of quantification (LOQ) of 0.06 µg . For enhanced sensitivity, visible absorption spectroscopy with ion-association complexes (e.g., erythrosin dye in acidic Tris-HCl medium) provides dual-wavelength quantification, minimizing matrix interference . Isotope dilution mass spectrometry (e.g., [2H6]-labeled analogs) improves precision in pharmacokinetic studies .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported efficacy data for this compound?

- Answer : Contradictions may arise from variability in experimental models (e.g., isolated cardiomyocytes vs. whole-heart preparations). Standardize protocols using Langendorff-perfused hearts to assess action potential duration (APD) and conduction velocity. Cross-validate results with computational modeling (e.g., Hodgkin-Huxley equations for sodium currents) . Additionally, compare metabolite profiles using LC-MS to rule out confounding effects from active derivatives (e.g., 4-hydroxy metabolites) .

Q. What methodological considerations are critical for pharmacokinetic studies of this derivative, given its structural similarity to Mexiletine?

- Answer : Leverage isotopic labeling (e.g., [2H6]-Mexiletine Hydrochloride) to track absorption and distribution without interference from endogenous compounds . Bioavailability studies should account for pH-dependent solubility changes due to the 4-methyl group; use in situ intestinal perfusion models to evaluate permeability differences . For elimination kinetics, employ hepatic microsome assays to compare cytochrome P450 metabolism rates (e.g., CYP2D6 isoform specificity) .

Q. How can researchers optimize stability testing protocols for this compound under varying storage conditions?

- Answer : Conduct forced degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/alkaline) conditions. Monitor degradation products via HPLC-UV and confirm structures with high-resolution MS. For long-term stability, use accelerated aging tests (25°C/60% RH and 40°C/75% RH) with periodic sampling over 6–12 months. The derivative’s stability profile may differ from Mexiletine due to altered hydrophobicity; adjust formulation excipients (e.g., desiccants) accordingly .

Q. What strategies are recommended for elucidating the role of aromatic hydrocarbon receptor (AhR) signaling in this compound’s off-target effects?

- Answer : Mexiletine derivatives may interact with AhR, as seen with structurally related antiarrhythmics . Use luciferase reporter assays in AhR-overexpressing cell lines (e.g., HepG2) to measure transcriptional activation. Co-treat with AhR antagonists (e.g., CH223191) to confirm specificity. Cross-reference with transcriptomic data (RNA-seq) to identify downstream targets (e.g., CYP1A1 induction) .

Methodological Notes

- Synthesis : Prioritize regioselective methylation using trimethylsulfonium iodide under basic conditions .

- Analytical Validation : Include system suitability tests (SST) for HPLC, such as tailing factor (<2.0) and theoretical plate count (>2000) .

- In Vivo Studies : Use telemetry in conscious animal models to assess real-time electrocardiographic (ECG) changes, minimizing anesthesia-induced artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.